![molecular formula C11H16ClN5O3 B12457384 2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride](/img/structure/B12457384.png)
2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galidesivir hydrochloride is an antiviral compound that has shown broad-spectrum activity against various RNA viruses. It is an adenosine analog developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has been repurposed for use against deadly filovirus infections such as Ebola virus disease and Marburg virus disease, as well as Zika virus and coronaviruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of galidesivir hydrochloride involves the preparation of its core structure, which is an adenosine analog. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Hydroxymethylation: Introduction of the hydroxymethyl group at the appropriate position on the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of galidesivir hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
Galidesivir hydrochloride undergoes various chemical reactions, including:
Oxidation: Using reagents like ammonium metavanadate, chromium trioxide, and potassium iodate in an acid medium.
Reduction: Typically involves reducing agents to convert specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Ammonium metavanadate, chromium trioxide, and potassium iodate in acidic conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of galidesivir hydrochloride.
科学研究应用
Galidesivir hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its antiviral activity against a broad spectrum of RNA viruses.
Medicine: Under clinical trials for the treatment of diseases caused by viruses such as Ebola, Marburg, Zika, and coronaviruses
Industry: Potential use in the development of antiviral drugs and therapeutic agents.
作用机制
Galidesivir hydrochloride works by binding to viral RNA polymerase, where the natural nucleotide would bind. This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism disrupts viral RNA polymerase activity, effectively inhibiting viral replication.
相似化合物的比较
Similar Compounds
Remdesivir: Another adenosine analog with broad-spectrum antiviral activity.
Favipiravir: A nucleoside analog used to treat influenza and investigated for COVID-19.
Molnupiravir: An antiviral drug that induces mutagenesis in viral RNA.
Uniqueness of Galidesivir Hydrochloride
Galidesivir hydrochloride is unique due to its broad-spectrum antiviral activity and its ability to protect against multiple RNA viruses, including filoviruses, flaviviruses, and coronaviruses . Its efficacy in both in vitro and in vivo models, including non-human primates, highlights its potential as a versatile antiviral agent.
属性
分子式 |
C11H16ClN5O3 |
|---|---|
分子量 |
301.73 g/mol |
IUPAC 名称 |
2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H |
InChI 键 |
PCCHVYNGFMEGIG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)
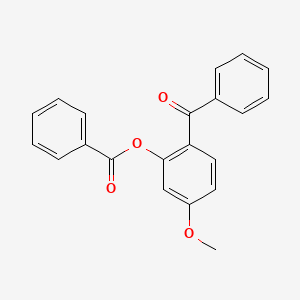
![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)
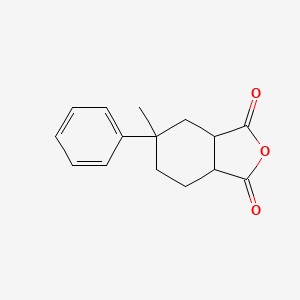
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
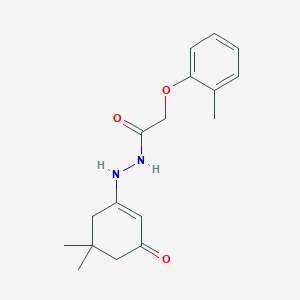
![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)
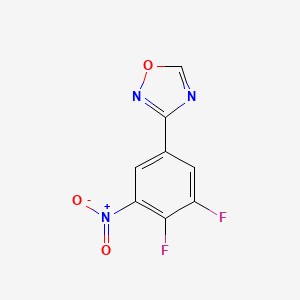
![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
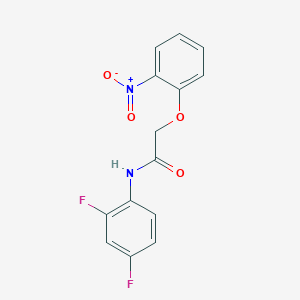
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12457392.png)
![Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B12457399.png)
